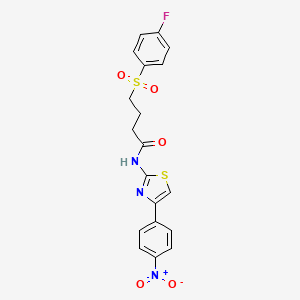

4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O5S2/c20-14-5-9-16(10-6-14)30(27,28)11-1-2-18(24)22-19-21-17(12-29-19)13-3-7-15(8-4-13)23(25)26/h3-10,12H,1-2,11H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXZWBMDMULBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide, identified by its CAS number 941950-84-1, is a synthetic compound notable for its potential biological applications. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FN₂O₅S |

| Molecular Weight | 366.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl and nitrophenyl groups are believed to play crucial roles in these interactions, potentially leading to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including this compound, may act as inhibitors of carbonic anhydrase. This inhibition can enhance dopaminergic tone and normalize neuroplasticity, which is significant in the context of neurological disorders such as addiction and depression .

Antimicrobial Properties

Some studies suggest that compounds with similar structures exhibit antibacterial activity against Gram-positive bacteria. While specific data for this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .

Case Studies

- Behavioral Sensitization Study : A study investigated the effects of a related sulfonamide on nicotine-induced behavioral sensitization in mice. The results indicated that the compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential therapeutic applications for addiction treatment .

- Enzyme Interaction Studies : Research has demonstrated that related sulfonamides can influence adenosine levels in the brain, which may be linked to their ability to modulate neurotransmitter release and affect behavioral outcomes .

Comparative Analysis

To better understand the unique properties of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Noted Activity |

|---|---|---|

| 4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide | Chlorine instead of Fluorine | Similar enzyme inhibition potential |

| 4-((4-methylphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide | Methyl group instead of Fluorine | Reduced biological activity reported |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues, highlighting substituent variations and their implications:

Key Observations :

Physicochemical Properties

- Melting Points : Fluorophenylsulfonyl derivatives (e.g., target compound) exhibit higher melting points (~300°C inferred) compared to methoxy-substituted analogues (280–302°C) .

- Lipophilicity : The nitro group in the target compound increases logP relative to methoxy or dioxolane analogues, favoring blood-brain barrier penetration .

- Spectral Data : IR spectra confirm C=O (1663–1682 cm⁻¹) and S=O (1243–1258 cm⁻¹) stretches, consistent across sulfonylamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.